Cas no 464-48-2 ((1S,4S)-1,7,7-trimethylnorbornan-2-one)

464-48-2 structure
商品名:(1S,4S)-1,7,7-trimethylnorbornan-2-one
(1S,4S)-1,7,7-trimethylnorbornan-2-one 化学的及び物理的性質
名前と識別子
-
- L(-)-Camphor
- (1S)-(?-Camphor
- (-)-bornan-2-one
- L-(-)-Camphor
- (-)-Camphor
- (?)-Camphor
- (−)-Camphor
- (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- CAMPHOR, (-)-(RG)
- L(-)-Camphor,tech.10GR
- L(-)-Camphor,tech.50GR
- (?)-Camphor,(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- (1S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- 1,7,7-Trimethylbicyclo[2.2.1]-2-heptanone
- L(-)-Camphor, tech.
- camphor
- 2-Camphanone
- 2-Bornanone
- DL-Camphor
- (+/-)-Camphor
- Bornan-2-one
- Root bark oil
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- Alphanon
- Kampfer
- Gum camphor
- Spirit of camphor
- Formosa camphor
- Laurel camphor
- 2-Camphonone
- Matricaria camphor
- l-Camphor
- Camphor, synthetic
- Bornane, 2-oxo-
- 1,7,7-Trimethylnorcamphor
- Formosa
- Root bark spirit
- 2-Keto-1,7,7-trimethylnorcamphane
- DL-Bornan-2-one
- D-(+)-Camphor
- Norcamphor, 1,7,7-trimethyl-
- Camphor, (1
- (-)-Alcanfor
- (1s,4s)-(-)-campho
- 7,7-trimethyl-(1s)-bicyclo(2.2.1)heptan-2-on
- 7,7-trimethyl-(1s)-bicyclo[2.2.1]heptan-2-on
- Camphor, (1S,4S)-(-)-
- Camphor, l-, (-)-
- CAMPHORE
- Levo-(-)-camphor
- (1S,4S)-1,7,7-trimethylnorbornan-2-one
- (+)-bornan-2-one
- Camphor(D)
- (R)-camphor
- D-CAMPHOR
- Japan camphor
- MLSMR
- (+)-Camphor
- (1R)-(+)-camphor
- (1R,4R)-camphor
- MLS001055495
- (R)-(+)-camphor
- SMR000386909
- Camphor,4S)-(-)-
- NSC26351
- D06392
- AKOS026749970
- d-Camphor (JP17)
- [2.2.1]heptan-2-one
- Q67879759
- d-Camphor (TN)
- WLN: L55 A CVTJ A1 A1 B1
- DSSYKIVIOFKYAU-XVKPBYJWSA-N
- SCHEMBL285280
- (1r,4s)-(-)-camphor
- Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1S)-
- Camphor,(S)
- (1R,4R)-1,7,7-trimethylbicyclo
- NSC-26351
-
- MDL: MFCD00064148
- インチ: 1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
- InChIKey: DSSYKIVIOFKYAU-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C2([H])C([H])([H])C([H])([H])C1(C([H])([H])[H])C2(C([H])([H])[H])C([H])([H])[H]
- BRN: 4291747
計算された属性
- せいみつぶんしりょう: 152.12000
- どういたいしつりょう: 152.12
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.990
- ゆうかいてん: 175.0 to 180.0 deg-C
- ふってん: 204 °C(lit.)
- フラッシュポイント: 華氏温度:149°f
摂氏度:65°c - 屈折率: -44 ° (C=20, EtOH)
- ようかいど: DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2)(1:2): 0.33 mg/ml
- すいようせい: Soluble in water. (0.34 g/L) at 20°C
- あんていせい: Stable. Incompatible with strong reducing agents, strong oxidizing agents, chlorinated solvents. Protect from direct sunlight.
- PSA: 17.07000
- LogP: 2.40170
- じょうきあつ: 4 mmHg ( 70 °C)
- ようかいせい: 未確定
- マーカー: 1732
- 光学活性: [α]20/D −43°, c = 10 in ethanol
(1S,4S)-1,7,7-trimethylnorbornan-2-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H228,H315,H319,H335
- 警告文: P210,P261,P305+P351+P338
- 危険物輸送番号:UN 2717
- WGKドイツ:1
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S26-S37/39
- RTECS番号:EX1250000
-
危険物標識:
- リスク用語:R11; R36/37/38
- TSCA:Yes
- 危険レベル:4.1
- 爆発限界値(explosive limit):0.6-4.5%(V)
- 包装カテゴリ:III
- 包装グループ:III
- 危険レベル:4.1
- 包装等級:III
- セキュリティ用語:4.1
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
(1S,4S)-1,7,7-trimethylnorbornan-2-one 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
(1S,4S)-1,7,7-trimethylnorbornan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111986-0.05g |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
464-48-2 | 95% | 0.05g |
$19.0 | 2023-10-27 | |
Enamine | EN300-111986-100.0g |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
464-48-2 | 95% | 100g |
$497.0 | 2023-06-09 | |
Enamine | EN300-111986-0.25g |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
464-48-2 | 95% | 0.25g |
$19.0 | 2023-10-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C114001-100g |
(1S)-(-)-Camphor |
464-48-2 | 99% | 100g |
¥1,978.00 | 2021-05-24 | |
TRC | T796390-500mg |
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |
464-48-2 | 500mg |
$75.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C114001-25g |
(1S)-(-)-Camphor |
464-48-2 | 99% | 25g |
¥548.00 | 2021-05-24 | |
Chemenu | CM202459-100g |
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |
464-48-2 | 95% | 100g |
$380 | 2021-08-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019871-25g |
(1S,4S)-1,7,7-trimethylnorbornan-2-one |
464-48-2 | 99% | 25g |
¥1771 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019871-5g |
(1S,4S)-1,7,7-trimethylnorbornan-2-one |
464-48-2 | 99% | 5g |
¥379 | 2024-05-23 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65632-100mg |
(1S)-(-)-Camphor |
464-48-2 | 98% | 100mg |
¥1269.00 | 2023-09-08 |
(1S,4S)-1,7,7-trimethylnorbornan-2-one 関連文献
-
1. Order–disorder phenomena. Part 2.—Order–disorder phase equilibria in D- and L-systems of camphor and related compoundsChodziwadziwa C. Mjojo J. Chem. Soc. Faraday Trans. 2 1979 75 692
-
María Mar Quesada-Moreno,Albert Virgili,Eva Monteagudo,Rosa M. Claramunt,Juan Ramón Avilés-Moreno,Juan Jesús López-González,Ibon Alkorta,José Elguero Analyst 2018 143 1406
-
Laurent Nahon,Lipsa Nag,Gustavo A. Garcia,Iuliia Myrgorodska,Uwe Meierhenrich,Samuel Beaulieu,Vincent Wanie,Valérie Blanchet,Romain Géneaux,Ivan Powis Phys. Chem. Chem. Phys. 2016 18 12696
-
Sanket Sen,S. Mandal,Arnab Sen,R. Gopal,L. Ben Ltaief,S. Turchini,D. Catone,N. Zema,M. Coreno,R. Richter,M. Mudrich,S. R. Krishnan,V. Sharma Phys. Chem. Chem. Phys. 2022 24 2944
-
Sang Thi Duong,Michiya Fujiki Polym. Chem. 2017 8 4673
-
Sanket Sen,S. Mandal,Arnab Sen,R. Gopal,L. Ben Ltaief,S. Turchini,D. Catone,N. Zema,M. Coreno,R. Richter,M. Mudrich,S. R. Krishnan,V. Sharma Phys. Chem. Chem. Phys. 2022 24 2944
-
7. CCXXXI.—l-Epicamphor (l-β-camphor)Julius Bredt,William Henry Perkin J. Chem. Soc. Trans. 1913 103 2182
-
Habib Bagheri,Hao Chen,R. Graham Cooks Chem. Commun. 2004 2740
-
Javier López-Prados,Félix Cuevas,Niels-Christian Reichardt,José-Luis de Paz,Ezequiel Q. Morales,Manuel Martín-Lomas Org. Biomol. Chem. 2005 3 764
-
10. Dielectric studies of orientational disorder in D- and L-systems of camphor and camphoric anhydrideChodziwadziwa C. Mjojo,Harold K. Welsh J. Chem. Soc. Faraday Trans. 1992 88 2909
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Monardella hypoleuca
- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
推奨される供給者
Amadis Chemical Company Limited
(CAS:464-48-2)(1S,4S)-1,7,7-trimethylnorbornan-2-one

清らかである:99%
はかる:25.0g
価格 ($):231.0